Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
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Overview
Description
Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is an organic compound that belongs to the class of pyrrolizine derivatives This compound is characterized by a tetrahydro-pyrrolizine ring system with a methylene group at the 2-position and a methyl ester group at the 7a-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 1H-pyrrolizine-7a(5H)-carboxylic acid with methanol in the presence of a dehydrating agent to form the methyl ester
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- 2-Methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
Uniqueness
Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is unique due to the presence of both a methylene group at the 2-position and a methyl ester group at the 7a-position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-6-10(9(12)13-2)4-3-5-11(10)7-8/h1,3-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUIJMUKSMBUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1CC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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